molecular formula C22H23N3O4 B7480434 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No. B7480434
M. Wt: 393.4 g/mol
InChI Key: QTZKRMNXVKAHQL-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to inhibit cell growth and induce apoptosis. Inflammatory cells, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to reduce inflammation and oxidative stress. Additionally, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various diseases. Additionally, the synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been optimized to improve the yield and purity of the final product. However, one limitation of using 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A. One area of interest is the development of more potent and selective analogs of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A, which may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A and its potential applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A in humans.

Synthesis Methods

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A involves a multi-step process that begins with the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-amine with 2-phenoxyphenylacetic acid. This reaction yields the intermediate product, which is then reacted with acetic anhydride to produce 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A. The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In inflammatory disorders, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to reduce inflammation and oxidative stress, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-19(15-25-20(27)22(24-21(25)28)13-7-2-8-14-22)23-17-11-5-6-12-18(17)29-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZKRMNXVKAHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide

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